molecular formula C21H25NO B11430792 3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one CAS No. 151454-13-6

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one

Cat. No.: B11430792
CAS No.: 151454-13-6
M. Wt: 307.4 g/mol
InChI Key: GZFSBHPTKSDFKX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one is a synthetic organic compound built on a piperidin-4-one scaffold, a structure of high interest in medicinal chemistry and drug discovery research. Compounds featuring the piperidin-4-one core have been extensively studied for their diverse biological activities. Scientific literature on analogous structures indicates that this class of molecules shows significant promise in pharmacological research, particularly as antioxidant and anti-inflammatory agents, with some derivatives demonstrating potent radical scavenging activity in DPPH assays . Furthermore, research on similar 2,6-diarylpiperidin-4-one derivatives has explored their potential as anti-proliferative agents, with certain compounds inducing apoptosis in hematological cancer cell lines and showing promising interactions with oncology-relevant protein targets in computational studies . The specific stereochemistry and conformation of the piperidine ring, which can be confirmed by techniques like single-crystal X-ray diffraction, are often crucial for their biological interactions . The presence of ortho-methyl substituents on the phenyl rings may influence the compound's overall conformation and physicochemical properties, potentially affecting its binding affinity and pharmacokinetic profile. This product is intended for research and development purposes only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

151454-13-6

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

3,5-dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one

InChI

InChI=1S/C21H25NO/c1-13-9-5-7-11-17(13)19-15(3)21(23)16(4)20(22-19)18-12-8-6-10-14(18)2/h5-12,15-16,19-20,22H,1-4H3

InChI Key

GZFSBHPTKSDFKX-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=CC=C2C)C3=CC=CC=C3C

solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The traditional method involves refluxing a mixture of 2-methylbenzaldehyde, ammonium acetate, and 2,4-pentanedione in glacial acetic acid. The diketone provides the 3,5-dimethyl groups, while the aldehyde introduces the 2-methylphenyl substituents at the 2- and 6-positions.

Example Protocol

  • Reactants :

    • 2-Methylbenzaldehyde (2 equiv)

    • 2,4-Pentanedione (1 equiv)

    • Ammonium acetate (1.2 equiv)

  • Conditions : Glacial acetic acid, reflux (110–120°C), 6–8 hours.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and solvent evaporation.

  • Yield : ~65–70% (estimated based on analogous syntheses).

Limitations

  • Prolonged reaction times.

  • Moderate yields due to competing side reactions.

Green Chemistry Approaches Using Deep Eutectic Solvents

Solvent Composition and Optimization

A glucose-urea deep eutectic solvent (DES; 60:40 wt%) has been employed for analogous piperidin-4-ones, offering enhanced yields and reduced environmental impact.

Modified Protocol for Target Compound

  • Reactants :

    • 2-Methylbenzaldehyde (2 equiv)

    • 2,4-Pentanedione (1 equiv)

    • Ammonium acetate (1.2 equiv)

  • Conditions : DES (glucose-urea), 80°C, 4–5 hours.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

  • Yield : ~75–80% (extrapolated from similar derivatives).

Advantages Over Conventional Methods

  • Shorter reaction time (4 vs. 8 hours).

  • Higher yields due to improved reactant solubility in DES.

  • Elimination of hazardous acetic acid.

Structural Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Key peaks include C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1550 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • δ 1.2–1.4 (s, 6H, 3,5-CH₃).

    • δ 2.3 (s, 6H, 2-methylphenyl -CH₃).

    • δ 3.8–4.1 (m, 2H, piperidine H-2 and H-6).

    • δ 7.2–7.4 (m, 8H, aromatic).

Crystallographic Data (Analogous Compounds)

  • Space Group : Monoclinic (C2/c).

  • Conformation : Chair conformation of the piperidine ring with equatorial 2-methylphenyl groups.

Comparative Analysis of Synthetic Methods

Parameter Conventional Method DES Method
Reaction Time6–8 hours4–5 hours
Yield65–70%75–80%
Solvent ToxicityHigh (acetic acid)Low (DES)
PurificationEthanol recrystallizationEthanol precipitation

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

  • Challenge : Competing formation of 2,4,6-trisubstituted byproducts due to excess aldehyde.

  • Solution : Stoichiometric control (2:1 aldehyde:diketone ratio) and stepwise addition of reactants.

Recrystallization Solvents

  • Ethanol or ethanol-ethyl acetate mixtures yield high-purity crystals.

  • Benzene-petroleum ether (1:1) enhances crystal lattice stability for X-ray studies .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one belongs to the piperidinone family and is characterized by its unique molecular structure. The compound has the following properties:

  • Molecular Formula : C21H25NO
  • Molecular Weight : 307.44 g/mol
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1
  • LogP (Partition Coefficient) : 4.631
  • Water Solubility : LogSw -4.35

This structure allows for significant interactions with various biological targets, making it a candidate for numerous applications.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

The compound has been investigated for potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that it may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Antioxidant Activity : Its structural features suggest potential antioxidant properties that can be beneficial in combating oxidative stress.

Medicine

Research into the medicinal applications of this compound has revealed promising results:

  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it has been noted for its selective toxicity towards malignant cells compared to non-malignant cells . The mechanisms include activation of apoptotic pathways and disruption of mitochondrial function .
    Cell LineCC50 (µM)Selectivity Index
    HL-60 (Leukemia)0.5High
    HSC-2 (Squamous Carcinoma)0.7Moderate

Industrial Applications

The unique structural properties of this compound make it suitable for developing advanced materials such as polymers and nanomaterials. Its ability to act as a stabilizing agent in polymerization processes is currently under exploration.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several derivatives of piperidinones, including this compound against human cancer cell lines. The results indicated that compounds with similar structures exhibited potent cytotoxicity against malignant cells while demonstrating reduced toxicity towards non-malignant cells .

Case Study 2: Molecular Docking Studies

Molecular docking analyses have been conducted to understand the interaction mechanisms of this compound with various biological targets. These studies confirmed that it can effectively bind to specific receptors involved in disease pathways, which is crucial for optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidin-4-one Derivatives

Compound Name Substituents at Positions 2/6 Substituents at Positions 3/5 Key Features
3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one 2-methylphenyl Methyl Boat conformation (piperidinone ring); perpendicular aryl groups
3,5-Dimethyl-2,6-bis(3,4-dimethoxyphenyl)piperidin-4-one 3,4-dimethoxyphenyl Methyl Antioxidant activity due to methoxy groups; chair conformation
1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one 2-chlorophenyl Methyl Chloroacetyl group enhances antimicrobial activity; boat conformation
3-Methyl-2,6-bis(4-methylthiazol-5-yl)piperidin-4-one 4-methylthiazol-5-yl Methyl Thiazole rings inclined at 51.88°; chair conformation with C–H⋯O hydrogen bonds
1-[2-(1H-Benzimidazol-1-yl)acetyl]-3,5-dimethyl-2,6-bis(p-methylphenyl)piperidin-4-one p-methylphenyl Methyl Benzimidazole-acetyl group improves solubility; yields 87%

Key Observations:

  • Aryl Group Influence :
    • Electron-donating groups (e.g., methoxy in ) enhance antioxidant activity.
    • Electron-withdrawing groups (e.g., chloro in ) improve antimicrobial potency.
  • Conformational Flexibility :
    • Boat conformations (e.g., ) allow steric accommodation of bulky substituents.
    • Chair conformations (e.g., ) stabilize hydrogen-bonded networks.

Key Observations:

  • High-Yield Reactions : Mannich condensations consistently yield >75% due to regioselective product formation .
  • Melting Points : Correlate with substituent polarity; halogenated derivatives (e.g., ) exhibit higher decomposition temperatures.

Table 3: Antimicrobial Activity of Selected Derivatives

Compound Name Microbial Inhibition Zone (mm) Target Organisms
1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one 18–22 (bacteria), 15–18 (fungi) E. coli, S. aureus, C. albicans
1-[2-(1H-Benzimidazol-1-yl)acetyl]-3,5-dimethyl-2,6-bis(p-fluorophenyl)piperidin-4-one 20–24 (bacteria), 16–20 (fungi) B. subtilis, A. niger
This compound Not reported N/A

Key Observations:

  • Enhanced Activity : Chloroacetyl and benzimidazole-acetyl derivatives show broad-spectrum antimicrobial effects due to increased membrane penetration .
  • Structure-Activity Relationship : Bulky aryl groups (e.g., 2-methylphenyl) may reduce bioavailability compared to halogenated analogs .

Biological Activity

3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one is a piperidine derivative with significant biological activity. This compound, classified under piperidinones, has garnered attention for its potential therapeutic applications in various medical fields, including oncology and neurology. The compound's unique structure contributes to its diverse biological properties, which are the focus of this article.

Chemical Structure and Properties

The molecular formula of this compound is C19H25NC_{19}H_{25}N, indicating a complex arrangement of carbon, hydrogen, and nitrogen atoms. The compound features two 2-methylphenyl groups at the 2 and 6 positions and methyl groups at the 3 and 5 positions of the piperidine ring.

Structural Characteristics

PropertyValue
Molecular FormulaC19H25N
Molecular Weight281.42 g/mol
IUPAC NameThis compound
CAS Number151454-13-6

Synthesis

The synthesis of this compound typically involves a Mannich reaction , which combines an aldehyde (in this case, 2-methylbenzaldehyde), a ketone (acetone), and an amine (ammonium acetate) under reflux conditions. This method is notable for its efficiency in forming piperidinones.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties . For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines. A notable study demonstrated that a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .

Neuropharmacological Effects

The piperidine moiety is known for its ability to interact with neurotransmitter systems. Compounds like this compound may modulate neurotransmitter activity, suggesting potential applications in treating neurological disorders such as depression or anxiety .

Antioxidant and Anti-inflammatory Properties

In addition to its antitumor effects, research has highlighted the antioxidant and anti-inflammatory properties of piperidine derivatives. These activities are crucial for reducing oxidative stress and inflammation-related diseases .

Molecular docking studies reveal that this compound can bind effectively to specific receptors or enzymes involved in disease pathways. This binding affinity is essential for understanding its therapeutic potential and optimizing efficacy.

Key Biological Targets

Biological TargetMechanism of Action
Dihydrofolate reductase (DHFR)Inhibition leads to reduced DNA synthesis in cancer cells .
Tyrosine kinasesModulation may affect cell signaling pathways involved in tumor growth .

Case Studies

  • Cytotoxicity Study : In vitro studies demonstrated that derivatives of this compound induced significant cytotoxicity in various cancer cell lines compared to standard chemotherapeutics.
  • Neuropharmacological Evaluation : Animal models showed promising results in reducing anxiety-like behaviors when treated with this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3,5-Dimethyl-2,6-bis(2-methylphenyl)piperidin-4-one?

Methodological Answer: The compound can be synthesized via acid-catalyzed condensation of substituted benzaldehydes with piperidin-4-one derivatives. Key steps include:

  • Using HCl-saturated glacial acetic acid as a catalyst and solvent (reflux for 48–72 hours) .
  • Neutralization with potassium carbonate followed by extraction with ethyl acetate and purification via recrystallization . Monitor reaction progress using TLC (e.g., chloroform/ethyl ether 2:1, Rf ≈ 0.40) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 7.6–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). Compare with reference spectra of structurally similar piperidinones .
  • Mass Spectrometry (EI) : Look for molecular ion peaks (e.g., m/z 411 for analogous compounds) and fragmentation patterns (e.g., loss of methyl groups or aryl fragments) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N ratios (e.g., C 61.32% theoretical vs. 61.22% observed) .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) due to respiratory and skin irritation risks (GHS H315/H319/H335) .
  • Implement emergency protocols: Eye exposure requires 15-minute flushing with water; inhalation necessitates immediate fresh air .

Q. What chromatographic methods are suitable for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35 v/v) .
  • Validate system suitability with retention time reproducibility (<2% RSD) and peak symmetry .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:

  • Employ quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for key steps like arylidene formation .
  • Use ICReDD’s workflow: Combine computed reaction paths with machine learning to narrow experimental parameters (e.g., temperature, catalyst loading) .

Q. How to resolve discrepancies between experimental and computational structural data?

Methodological Answer:

  • For NMR conflicts: Compare experimental shifts with DFT-calculated values (e.g., Gaussian software). Adjust for solvent effects using PCM models .
  • For conformation ambiguities: Perform single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 293 K) to resolve spatial arrangements .

Q. What factorial design approaches improve yield optimization?

Methodological Answer:

  • Use orthogonal design to test variables (e.g., molar ratios, solvent volume, reaction time). Analyze via regression models to identify significant factors .
  • Example: A 3<sup>2</sup> factorial design can optimize benzaldehyde/piperidinone ratios and HCl concentration .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and FTIR for carbonyl group integrity .
  • Identify decomposition products (e.g., oxidized piperidine derivatives) using LC-MS .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Screen co-solvents (e.g., DMSO/PEG 400 mixtures) to enhance aqueous solubility while maintaining bioactivity .
  • Characterize solubility-temperature profiles using UV-Vis spectroscopy (λmax 250–300 nm) .

Q. How to validate synthetic intermediates for regulatory compliance?

Methodological Answer:

  • Follow ICH Q3A guidelines: Use reference standards (e.g., USP/EP impurities) to quantify byproducts via HPLC-MS .
  • Document process-related impurities (e.g., unreacted 2-methylbenzaldehyde) with ≤0.15% thresholds .

Methodological Notes

  • Data Contradiction Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .
  • Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to study intermolecular interactions .
  • AI Integration : Implement COMSOL Multiphysics for reaction simulation, optimizing heat/mass transfer parameters .

For further guidance, consult peer-reviewed protocols from Advanced Synthesis & Catalysis on efficient synthetic methodologies .

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